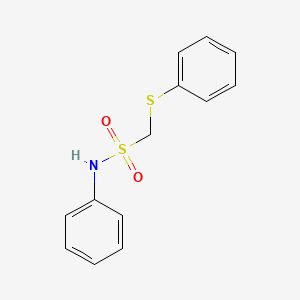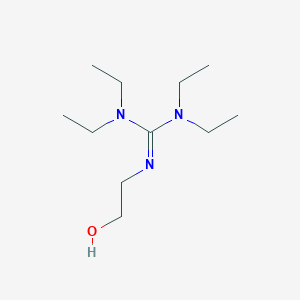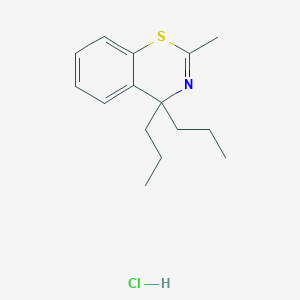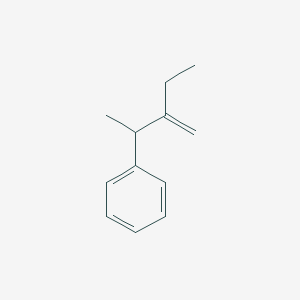
(3-Methylidenepentan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methylidenepentan-2-yl)benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, where a (3-methylidenepentan-2-yl) group is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylidenepentan-2-yl)benzene typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with (3-methylidenepentan-2-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
(3-Methylidenepentan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst to form alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated benzene derivatives, nitrobenzene, or alkylbenzene.
科学研究应用
(3-Methylidenepentan-2-yl)benzene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3-Methylidenepentan-2-yl)benzene depends on the specific application and the target molecule
Enzyme Inhibition: It can bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound can interact with cellular receptors, modulating their function.
Signal Transduction: It can influence signal transduction pathways, affecting cellular responses.
相似化合物的比较
Similar Compounds
(2-Methyl-3-methylidenepentan-2-yl)benzene: A structural isomer with similar chemical properties.
(4-Methylidenepentan-2-yl)benzene: Another isomer with a different position of the methylidene group.
(3-Methylidenepentan-2-yl)toluene: A derivative with an additional methyl group on the benzene ring.
Uniqueness
(3-Methylidenepentan-2-yl)benzene is unique due to its specific structure, which imparts distinct chemical reactivity and physical properties
属性
CAS 编号 |
56963-97-4 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
3-methylidenepentan-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-10(2)11(3)12-8-6-5-7-9-12/h5-9,11H,2,4H2,1,3H3 |
InChI 键 |
SPXLTZWAHMALFY-UHFFFAOYSA-N |
规范 SMILES |
CCC(=C)C(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


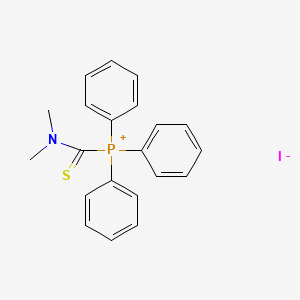
-lambda~5~-phosphane](/img/structure/B14623461.png)

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
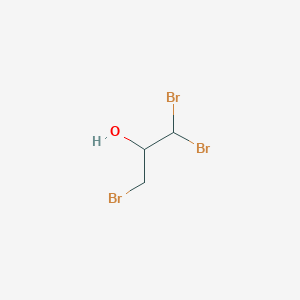
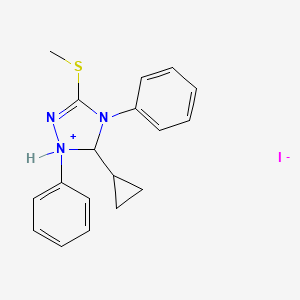
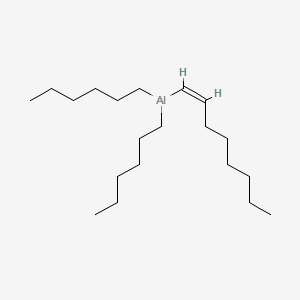
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
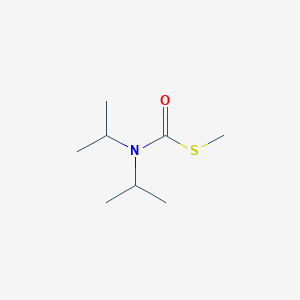
![2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile](/img/structure/B14623527.png)

